Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate

Catalog No.
S15679917
CAS No.
325145-99-1
M.F
C15H17N3O2S
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxy...

CAS Number

325145-99-1

Product Name

Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate

IUPAC Name

methyl 4-quinazolin-4-ylsulfanylpiperidine-1-carboxylate

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C15H17N3O2S/c1-20-15(19)18-8-6-11(7-9-18)21-14-12-4-2-3-5-13(12)16-10-17-14/h2-5,10-11H,6-9H2,1H3

InChI Key

BPNSIOLKDUUSLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(CC1)SC2=NC=NC3=CC=CC=C32

Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate is a chemical compound characterized by its unique structure, which integrates a piperidine ring with a quinazoline moiety. The compound features a methyl ester functional group at the carboxylate position, enhancing its solubility and reactivity. The presence of the quinazolin-4-ylthio group contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

The chemical reactivity of methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The quinazoline sulfur atom can act as a nucleophile, facilitating substitutions with electrophiles.
  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to yield the corresponding carboxylic acid.
  • Condensation Reactions: The piperidine nitrogen can participate in various condensation reactions, forming amides or other derivatives.

These reactions are fundamental for modifying the compound to enhance its biological activity or to synthesize related compounds.

Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate exhibits a range of biological activities:

  • Anticancer Activity: Compounds containing quinazoline derivatives have shown promise in inhibiting cancer cell proliferation, particularly in lung and colon cancer models .
  • Antimicrobial Properties: Quinazoline derivatives are known for their antimicrobial effects, potentially acting against various bacterial strains .
  • Neuroprotective Effects: Some studies suggest that related compounds may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

The synthesis of methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate typically involves several steps:

  • Formation of Quinazoline Derivative: Starting from appropriate aniline derivatives and isothiocyanates, quinazoline structures can be synthesized through cyclization reactions.
  • Piperidine Ring Formation: The piperidine ring can be formed via reductive amination or other methods involving piperidine precursors.
  • Esterification: Finally, the carboxylic acid derived from the quinazoline can be esterified using methyl alcohol in the presence of an acid catalyst to yield the final product.

These methods allow for the introduction of various substituents on the piperidine and quinazoline rings, leading to diverse derivatives with tailored properties.

The potential applications of methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate are vast:

  • Pharmaceutical Development: Due to its biological activities, this compound is a candidate for drug development targeting cancer and infectious diseases.
  • Research Tool: It can serve as a lead compound in medicinal chemistry research aimed at developing new therapeutic agents.
  • Chemical Probes: Its unique structure may be utilized in biochemical assays to study specific biological pathways or mechanisms.

Interaction studies involving methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes (e.g., kinases) relevant to cancer pathways have been conducted .
  • Receptor Binding: Studies assessing its interaction with neurotransmitter receptors suggest potential applications in neuropharmacology .

These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(quinazolin-4-yloxy)acetateQuinazoline with ether linkageExhibits different pharmacological profiles
Ethyl 4-(quinazolin-2-thio)butanoateQuinazoline with thioetherPotentially more potent against certain cancer types
2-(quinazolin-4-yloxy)phenylacetic acidQuinazoline with phenolic substitutionKnown for anti-inflammatory properties
N-(pyridin-3-yl)quinazolin-4-aminesAmino group on pyridineEnhanced activity against specific bacterial strains

These compounds highlight the versatility of quinazoline derivatives in medicinal chemistry and their potential applications across various therapeutic areas. The unique combination of piperidine and quinazoline in methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate distinguishes it within this class of compounds, offering unique pharmacological properties that merit further investigation.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

303.10414797 g/mol

Monoisotopic Mass

303.10414797 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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